Product packaging for (1,3-Diphenylpropan-2-yl)hydrazine(Cat. No.:CAS No. 92869-77-7)

(1,3-Diphenylpropan-2-yl)hydrazine

Cat. No.: B12441927
CAS No.: 92869-77-7
M. Wt: 226.32 g/mol
InChI Key: PPYAPMGSEHRLCK-UHFFFAOYSA-N
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Description

(1,3-Diphenylpropan-2-yl)hydrazine is a chemical reagent featuring a hydrazine group attached to a 1,3-diphenylpropan-2-yl scaffold. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound as a key precursor for constructing nitrogen-containing heterocycles, particularly pyrazoline and pyrazolone derivatives, which are privileged structures in drug discovery . The 1,3-diphenylpropane skeleton is a common motif in various biologically active compounds, and the incorporation of a hydrazine group introduces a reactive handle for further chemical modifications . Based on the documented activities of similar molecules, this compound may serve as a building block in the development of central nervous system (CNS) active agents. Analogous 3,5-diphenyl-2-pyrazoline compounds, which can be synthesized from such hydrazine intermediates, have shown promise in pharmacological models, such as the behavioural despair test, suggesting potential research pathways for novel antidepressant agents . The reactivity of the hydrazine group also allows for its application in the synthesis of more complex molecular architectures, including those used in materials science and catalysis . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2 B12441927 (1,3-Diphenylpropan-2-yl)hydrazine CAS No. 92869-77-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92869-77-7

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

1,3-diphenylpropan-2-ylhydrazine

InChI

InChI=1S/C15H18N2/c16-17-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15,17H,11-12,16H2

InChI Key

PPYAPMGSEHRLCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)NN

Origin of Product

United States

Synthetic Methodologies for 1,3 Diphenylpropan 2 Yl Hydrazine and Its Derivatives

Direct Synthesis Approaches to the Hydrazine (B178648) Core

The direct formation of the hydrazine core in (1,3-Diphenylpropan-2-yl)hydrazine and related structures often involves classical organic reactions, primarily focusing on the condensation of a carbonyl compound followed by reduction.

Condensation Reactions with Carbonyl Compounds for Hydrazone Intermediates

The initial and most fundamental step in many synthetic routes towards this compound is the condensation reaction between 1,3-diphenylpropan-2-one (also known as dibenzyl ketone) and hydrazine or a hydrazine derivative. nih.govresearchgate.netchegg.com This reaction forms a hydrazone, a molecule characterized by a carbon-nitrogen double bond (C=N-N).

The reaction is typically carried out by refluxing the carbonyl compound and the hydrazine reagent in a suitable solvent, often with acid catalysis to facilitate the reaction. stackexchange.comnih.gov For instance, the condensation of 1,3-diphenylpropan-2-one with 2,4-dinitrophenylhydrazine (B122626) is achieved by heating the reactants in an ethanol (B145695)/HCl mixture. nih.gov Similarly, other studies have employed ethanol with a few drops of concentrated hydrochloric acid as a catalyst for the condensation of hydrazide compounds with aldehydes or ketones. researchgate.net The formation of the hydrazone can also be achieved under basic or neutral conditions, which is particularly relevant in one-pot reactions like the Wolff-Kishner reduction. stackexchange.com

The resulting hydrazone, such as (1,3-diphenylpropan-2-ylidene)hydrazine, serves as a crucial intermediate that can be isolated or generated in situ for the subsequent reduction step. stackexchange.comwikipedia.org The choice of hydrazine reagent (e.g., hydrazine hydrate (B1144303), phenylhydrazine) will determine the substitution pattern on the final hydrazine product. austinpublishinggroup.com

Table 1: Examples of Condensation Reactions for Hydrazone Synthesis

Carbonyl CompoundHydrazine ReagentCatalyst/ConditionsProductReference(s)
1,3-Diphenylpropan-2-one2,4-DinitrophenylhydrazineEthanol/HCl, heat1,3-Diphenylpropan-2-one (2,4-dinitrophenyl)hydrazone nih.gov
Aldehydes/KetonesHydrazide compoundEthanol, conc. HCl1-Substituted-dene-2-(-1,3-diphenylallylidene) hydrazine derivatives researchgate.net
Phenyl HydrazineAromatic AldehydesGlacial Acetic Acid, refluxBenzylidene derivatives austinpublishinggroup.com
1,3-Diphenyl-1,3-propanedionePhenylhydrazineNano-silica sulfuric acid, solvent-free, heatPyrazole derivatives researchgate.net

Reduction Strategies for Hydrazine Moiety Formation

Once the hydrazone intermediate is formed, the next critical step is the reduction of the carbon-nitrogen double bond to a single bond, yielding the desired hydrazine moiety. princeton.edu A variety of reducing agents and methods can be employed for this transformation.

The Wolff-Kishner reduction is a classic method for converting ketones and aldehydes to alkanes, which proceeds through a hydrazone intermediate. wikipedia.orglibretexts.org In the context of synthesizing this compound, the reaction is stopped at the hydrazine stage. The reaction involves treating the hydrazone with a strong base at high temperatures. organicchemistrydata.org

Milder reduction methods are also available. For example, tosylhydrazones can be reduced using sodium borohydride (B1222165) or sodium cyanoborohydride. organicchemistrydata.org Catalytic hydrogenation, using hydrogen gas and a metal catalyst (e.g., platinum), is another effective method for reducing hydrazones to hydrazines. princeton.edu

Advanced Synthetic Transformations Incorporating the 1,3-Diphenylpropane (B92013) Moiety

Beyond the direct synthesis of the hydrazine core, more complex derivatives incorporating the 1,3-diphenylpropane moiety can be prepared through multi-step sequences and modern catalytic methods.

Multi-Step Synthetic Sequences for Complex Structures

The synthesis of more elaborate molecules containing the this compound scaffold often necessitates multi-step synthetic routes. These sequences allow for the introduction of various functional groups and the construction of more complex molecular architectures. For instance, a two-step process involving the classical condensation of a carbonyl group with thiosemicarbazide, followed by heterocyclization with α-halocarbonyl compounds, has been used to synthesize 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives. nih.gov

Catalytic Approaches in C-N Bond Formation

Modern synthetic chemistry has seen significant advancements in catalytic methods for forming carbon-nitrogen (C-N) bonds, which are applicable to the synthesis of hydrazine derivatives. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for C-N bond formation. organic-chemistry.orgacs.org These reactions can be used to couple aryl halides with hydrazine or its derivatives, providing a direct route to arylhydrazines. acs.org Recent developments have focused on creating ligands for palladium that allow for the selective cross-coupling of aryl halides with hydrazine under mild conditions, overcoming the challenges posed by hydrazine's reducing capacity. acs.org

Nickel-catalyzed N-N cross-coupling reactions have also emerged as a valuable method for the synthesis of hydrazides. nih.gov These reactions can couple O-benzoylated hydroxamates with a broad range of amines, including secondary aliphatic amines, to form hydrazides. nih.gov The "borrowing hydrogen" or "hydrogen autotransfer" strategy, often catalyzed by iridium, rhodium, or ruthenium complexes, allows for the direct N-alkylation of amines using alcohols as the alkylating agents, which can also be applied to hydrazine derivatives. rsc.org

Green Chemistry Principles in the Synthesis of Hydrazine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of hydrazine derivatives to create more environmentally sustainable processes. mdpi.com This includes the use of safer solvents, reducing waste, and employing energy-efficient methods.

One approach is the use of mechanochemistry, where reactions are carried out by grinding solids together, often without the need for a solvent. nih.gov This method has been successfully used to synthesize hydrazones in high yields with short reaction times. nih.gov Another green approach involves using water as a solvent and employing recyclable catalysts, such as montmorillonite (B579905) K10 clay. researchgate.net Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds derived from hydrazines. researchgate.net The use of high-pressure carbon dioxide to react with liquid hydrazine derivatives to form new compounds is another innovative green synthetic method. google.com

Environmentally Benign Reaction Conditions and Solvent Selection

The selection of reaction conditions and solvents plays a pivotal role in the environmental footprint of a synthetic process. For the synthesis of hydrazine derivatives, including this compound, a shift towards greener alternatives is evident in recent research.

Solvent Selection:

Traditional syntheses of hydrazine derivatives have often employed solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and chlorinated hydrocarbons. whiterose.ac.uk However, due to their environmental, health, and safety concerns, there is a significant drive to replace them with more benign alternatives. whiterose.ac.uk Green solvent selection guides categorize solvents based on their environmental, health, and safety (EHS) profiles, favoring options like simple alcohols (e.g., ethanol), ethers with improved safety profiles like 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even water. whiterose.ac.ukthieme-connect.com In some cases, solvent-free reaction conditions have been successfully implemented, representing an ideal green chemistry scenario. rsc.orgresearchgate.net

For instance, the synthesis of hydrazinylpyridines has been demonstrated using simple alcohols and diethyl ether, which are considered more environmentally friendly options. thieme-connect.com Furthermore, reactions in aqueous environments at room temperature have been developed for the synthesis of acyl hydrazides, showcasing the potential for water as a green solvent. organic-chemistry.org A patent for a green method of removing hydrazine highlights the use of hydrogen peroxide as a catalyst in water, further emphasizing the trend towards aqueous reaction media. google.com

The following table summarizes a selection of solvents and their general classification in the context of green chemistry, which can be applied to the synthesis of this compound and its derivatives.

Solvent ClassificationExamplesRationale for Use/Avoidance
Recommended Water, Ethanol, IsopropanolLow toxicity, biodegradable, readily available. thieme-connect.comgoogle.com
Usable 2-Methyltetrahydrofuran (2-MeTHF), AcetoneBetter EHS profiles compared to traditional ethers and ketones. whiterose.ac.uk
Undesirable N,N-Dimethylformamide (DMF), Dichloromethane (DCM), BenzeneHigh toxicity, environmental persistence, and/or carcinogenicity. whiterose.ac.uk

Reaction Conditions:

Beyond solvent choice, the energy input and the use of catalysts are critical factors. Microwave-assisted synthesis and mechanochemistry are two techniques that align with the principles of green chemistry.

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. A one-pot, solvent-free synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles from acid hydrazides under microwave irradiation exemplifies this approach. researchgate.net

Mechanochemistry: Solvent-free mechanochemical methods, such as ball-milling, have been successfully used for the green synthesis of phenol-hydrazones. rsc.org This method can lead to high conversion rates and purity without the need for environmentally harmful solvents or catalysts. rsc.org

Catalyst selection is also crucial. The use of non-toxic, reusable catalysts is preferred. While some syntheses of hydrazine derivatives still rely on transition metals like palladium or copper, efforts are being made to develop catalyst-free conditions or to use more benign catalytic systems. organic-chemistry.orgresearchgate.net

Atom Economy and Reaction Efficiency Considerations

Atom economy and reaction efficiency are fundamental metrics in green chemistry for evaluating the sustainability of a synthetic process.

Atom Economy:

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. A higher atom economy signifies a more efficient and less wasteful process. In the context of synthesizing this compound, a key step would likely involve the reaction of a hydrazine species with a carbonyl compound, such as 1,3-diphenylacetone (B89425), to form a hydrazone, followed by reduction.

The initial condensation reaction to form the hydrazone has a high atom economy, as the only byproduct is water. However, the subsequent reduction step's atom economy depends on the reducing agent used. For example, the Wolff-Kishner reduction, which utilizes hydrazine hydrate and a strong base, can be effective but may involve harsh conditions. google.com The use of catalytic hydrogenation would offer a higher atom economy.

Some synthetic routes for related hydrazine derivatives have been reported to potentially reach 100% atomic efficiency, indicating that all the atoms of the reactants are incorporated into the product. thieme-connect.com

Reaction Efficiency:

Reaction efficiency is a broader concept that encompasses not only atom economy but also reaction yield, selectivity, and the ease of product isolation and purification. High yields are desirable as they indicate a more efficient conversion of starting materials to the product.

The table below presents a summary of reported yields for various synthetic methods for hydrazine derivatives, which can serve as a benchmark for the development of efficient syntheses for this compound.

Reaction TypeReactantsProduct TypeReported Yield (%)Reference
Hydrazone formationPhenyl Hydrazine, Benzaldehyde(E)-1-benzylidene-2-phenylhydrazine70% austinpublishinggroup.com
Hydrazone formationPhenyl Hydrazine, Cinnamaldehyde(E)-1-phenyl-2-((E)-3-phenylallylidene) hydrazine80.5% austinpublishinggroup.com
Hydrazone formationPhenyl Hydrazine, 4-Methoxybenzaldehyde(E)-1-(4-methoxybenzylidene)-2-phenylhydrazine82.5% austinpublishinggroup.com
Thiadiazole synthesisAcyl hydrazines, Nitroalkanes1,3,4-ThiadiazolesHigh yields nih.gov
Pyrazole synthesisTerminal alkynes, Hydrazine monohydrate3,5-disubstituted pyrazoles84-90% researchgate.net

The data indicates that high yields are achievable for the synthesis of various hydrazine derivatives under different conditions. For the synthesis of this compound, optimizing the reaction conditions to maximize yield while maintaining a high atom economy and utilizing green solvents would be the primary goal.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of (1,3-Diphenylpropan-2-yl)hydrazine, providing information on the chemical environment of hydrogen and carbon atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of hydrazine (B178648) derivatives.

In the ¹H NMR spectrum of related hydrazine compounds, distinct signals corresponding to different proton environments are observed. For instance, in (2E)-2[3-(1H-imidazol-1-yl)-1-phenylpropylidene]hydrazine carboxamide, the chemical shifts are computed using the gauge-independent atomic orbital (GIAO) method and compared with experimental data. ksu.edu.sa The aromatic protons of the phenyl groups typically appear as multiplets in the downfield region of the spectrum, a characteristic feature also seen in derivatives like 1,2-Diphenylhydrazine. chemicalbook.com The protons of the propyl chain in this compound would be expected to show specific splitting patterns and chemical shifts that are indicative of their connectivity and neighboring groups. For example, the methine proton at the C2 position would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectra of similar structures, such as 1,3-diphenylpropane (B92013), show distinct peaks for the aromatic and aliphatic carbons. chemicalbook.com For this compound, one would expect to see signals for the two types of phenyl carbons (ipso, ortho, meta, para) and the aliphatic carbons of the propane (B168953) chain. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of the attached functional groups. The presence of the hydrazine group would deshield the C2 carbon of the propane chain.

Table 1: Representative ¹H and ¹³C NMR Data for Related Compounds

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
1,2-Diphenylethyne CDCl₃7.25-7.37 (m, 6H), 7.53-7.55 (m, 4H) rsc.org89.4, 123.3, 128.3, 128.4, 131.6 rsc.org
Phenylhydrazine CDCl₃7.21 (A), 6.80 (B), 6.76 (C), 4.0 (D) chemicalbook.comNot specified
1,3-Diphenylpropane Not specifiedNot specified142.4, 128.5, 128.3, 125.8, 36.1, 33.5 chemicalbook.com
Dibenzyl ketone Not specifiedNot specifiedNot specified

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial proximity of atoms, which helps in elucidating the conformation of the molecule. For a flexible molecule like this compound, NOESY can reveal through-space correlations between the protons of the phenyl rings and the propane backbone.

For example, in a study of 3-(1,3-diphenylpropan-2-yl)-4-methyl-6-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one, ¹H NMR data in CDCl₃ solution indicated distinct phenyl-shielding effects on the methyl H atoms, suggesting a specific conformation is retained in solution. umt.edu This type of analysis, supported by NOESY, could confirm the relative orientation of the two phenyl groups in this compound. Correlations between the protons of the benzyl (B1604629) groups and the methine proton would establish the connectivity and provide insights into the preferred rotational conformers.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule.

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups. In the context of this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the phenyl rings.

For instance, the FT-IR spectrum of poly(TPC−hydrazine) shows broad signals for N−H stretching at 3255 cm⁻¹ and N−H bending at 1614 cm⁻¹. researchgate.net Similarly, hydrazine derivatives often exhibit N-H stretching vibrations in the region of 3200-3400 cm⁻¹. researchgate.net The IR spectrum of dibenzyl ketone, a related structure, has been analyzed to understand its vibrational modes. nih.gov The presence of aromatic rings in this compound would give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nih.gov

Table 2: Characteristic FT-IR Frequencies for Related Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (Hydrazine) Stretching3200-3400 researchgate.net
N-H (Hydrazine) Bending~1614 researchgate.net
C-H (Aromatic) Stretching>3000 nih.gov
C=C (Aromatic) Stretching1450-1600 nih.gov
C-H (Aliphatic) Stretching2850-3000 nih.gov
C-N Stretching~1200 researchgate.net

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of 1,3-diphenylpropane has been documented, providing a reference for the vibrational modes of the diphenylpropyl moiety. chemicalbook.com The analysis of the Raman spectrum of 1,3-diphenylacetone (B89425) (dibenzyl ketone) has also been conducted, aiding in the vibrational assignment of its normal modes. nih.govresearchgate.net For this compound, Raman spectroscopy could be used to study the symmetric vibrations of the phenyl rings and the C-C backbone, which might be weak or absent in the IR spectrum.

Mass Spectrometry

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of a molecule like this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern can offer valuable structural information. For instance, the mass spectrum of the related compound 1,3-diphenyl-2-propanone (dibenzyl ketone) shows characteristic fragmentation. nist.govnist.gov One would anticipate that this compound would undergo fragmentation involving the cleavage of the C-C bonds of the propane chain and the C-N bond of the hydrazine group. A common fragmentation pathway for compounds with benzyl groups is the formation of the tropylium (B1234903) ion (m/z 91). The loss of the hydrazine moiety would also be a likely fragmentation step. Analysis of the mass spectra of various phthalazine-1,4-dione derivatives has revealed common fragmentation pathways that can be extrapolated to understand the behavior of other hydrazine-containing compounds under mass spectrometric conditions. raco.cat

Based on a comprehensive search of available scientific literature, detailed experimental data for the specific compound this compound, particularly concerning its advanced spectroscopic and crystallographic characterization, is not publicly available. As a result, the creation of an article with the detailed, scientifically accurate findings required by the provided outline is not possible at this time.

The requested sections and subsections require specific, experimentally determined data points which could not be located for this compound. This includes:

Electrospray Ionization Mass Spectrometry (ESI-MS) data: No specific ESI-MS spectra or molecular weight determination studies for this compound were found.

High-Resolution Mass Spectrometry (HRMS) data: There is no available HRMS data to confirm the elemental composition of the compound.

Single Crystal X-ray Diffraction data: A crystal structure for this compound has not been reported. Therefore, information on its solid-state structure, such as the crystal system, space group, and unit cell dimensions, is unknown.

Analysis of Supramolecular Interactions: Without a solved crystal structure, a factual analysis of intermolecular forces like hydrogen bonding, π-π stacking, or C-H···π interactions, including specific bond distances and angles, cannot be performed.

While general principles of these analytical techniques and their application to other hydrazine derivatives or phenyl-containing compounds are well-documented, applying such information to this compound would be speculative and would not meet the required standards of scientific accuracy for this specific molecule.

Therefore, the following article cannot be generated as per the user's specific requirements due to the absence of necessary source data.

Table of Compound Names

Since the article could not be generated, a table of compounds is not applicable.

Advanced Applications and Functional Materials Research Perspectives

Role in Organic Electronics and Photovoltaic Materials

Hydrazine (B178648) derivatives are increasingly being investigated for their utility in organic electronics due to their electron-donating properties. imist.ma The nitrogen atoms of the hydrazine group can act as effective charge carriers or facilitate charge transfer, which are crucial processes in organic semiconductors. A recent study highlighted the potential of a series of hydrazine derivatives for applications in organic electronics and photovoltaic materials, underscoring the importance of the molecular structure on the electronic properties. imist.ma

The bulky 1,3-diphenylpropyl substituent in (1,3-diphenylpropan-2-yl)hydrazine could play a significant role in this context. In organic thin-film transistors and organic photovoltaic cells, preventing close packing of molecules can be advantageous for tuning the electronic properties and improving device performance. The steric hindrance provided by the diphenylpropyl group could be leveraged to control the morphology of thin films, potentially leading to materials with desirable charge transport characteristics. For instance, isoindigo- and isoindigo derivatives-based polymers are widely studied in various fields of organic electronics, and many of them showed excellent properties. researchgate.net The strategic modification of polymer structures, including the introduction of bulky side chains, is a key strategy for optimizing performance. researchgate.net

Future research could focus on synthesizing conjugated polymers incorporating the this compound unit. The electron-rich nature of the hydrazine could be combined with electron-accepting monomers to create donor-acceptor polymers with tailored band gaps, a critical parameter in organic solar cells. The table below outlines theoretical molecular parameters for a series of hydrazine derivatives, illustrating how structural modifications can influence electronic properties relevant to these applications. imist.ma

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
(E)-1-(2,4-dinitrophenyl)-2-(2,4-dihydroxybenzylidene) hydrazine (H1)-6.641-2.8793.7625.89
(E)-1-(2,4-dinitrophenyl)-2-(4-isopropylbenzylidene) hydrazine (H2)-6.591-2.6213.9705.23
(E)-1-(2,4-dinitrophenyl)-2-(4-methylbenzylidene) hydrazine (H3)-6.521-2.6143.9075.48
(E)-1-(2,4-dinitrophenyl)-2-(4-chlorobenzylidene) hydrazine (H4)-6.691-2.8023.8893.96
This table is based on data for different hydrazine derivatives and is intended to be illustrative of the type of data relevant for assessing potential in organic electronics. imist.ma

Development of Chemical Probes and Reagents in Advanced Synthetic Processes

The hydrazine functional group is a versatile reactive handle in organic synthesis. Substituted hydrazines are employed as reagents for the preparation of a wide array of heterocyclic compounds and as valuable intermediates in multi-step syntheses. organic-chemistry.org The reactivity of the hydrazine moiety in this compound could be harnessed for the development of novel chemical probes and synthetic reagents.

The presence of the bulky 1,3-diphenylpropyl group could impart unique selectivity in its reactions. For example, it could direct reactions to a specific site in a molecule or influence the stereochemical outcome of a reaction. This steric control is a valuable tool in modern synthetic chemistry.

Furthermore, hydrazine derivatives have been successfully developed as fluorescent probes for the detection of various analytes. acs.orgmdpi.com A fluorescent probe with a thiazepine backbone, for instance, has been developed for the selective detection of hydrazine in water samples and living cells. mdpi.com The this compound framework could potentially be functionalized with fluorophores to create novel sensors. The bulky diphenylpropyl group might influence the photophysical properties of such a probe, potentially leading to enhanced sensitivity or selectivity. Hydrazones, derived from hydrazines, are also versatile compounds for constructing sensor materials for various ions and molecules. mdpi.com

Precursors for Polymeric Materials and Industrial Applications

Hydrazine and its derivatives are fundamental building blocks for a variety of polymers. researchgate.net They can be used as monomers, cross-linkers, or chain-extenders. The reaction of dicarboxylic acids with hydrazine can produce nitrogen-containing polymers with properties that can be further modified. google.com

This compound could serve as a unique monomer in polymerization reactions. The bifunctional nature of the hydrazine group allows for the formation of polymer chains, while the large, hydrophobic 1,3-diphenylpropyl group would be incorporated as a bulky side chain. This could lead to polymers with interesting physical properties, such as high thermal stability, altered solubility, and specific mechanical characteristics. For instance, hydrazine-functionalized polymer brushes on magnetic nanoparticles have been shown to be highly effective for the specific enrichment of glycopeptides. nih.gov This suggests that polymers incorporating this compound could have applications in biotechnology and materials science.

The industrial applications of hydrazine-based polymers are diverse, including the production of foamed plastics and pharmaceuticals. wiley.com The incorporation of the 1,3-diphenylpropyl moiety could lead to polymers with enhanced performance characteristics for these or other advanced applications.

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